Glycolic Acid Calcium Salt

Description

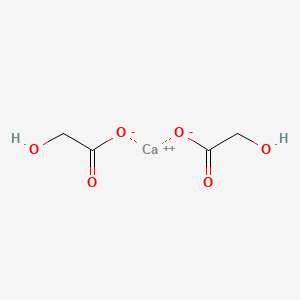

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6CaO6 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

calcium;2-hydroxyacetate |

InChI |

InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

CHRHZFQUDFAQEQ-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Glycolic Acid Calcium Salt

Established Synthetic Pathways for Calcium Glycolate (B3277807) Formation

Traditional synthesis of calcium glycolate primarily relies on direct chemical precipitation and metathesis reactions. These methods are well-documented and widely used in industrial production.

Direct chemical precipitation is a common method for synthesizing calcium glycolate. This process typically involves the reaction of glycolic acid with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution. google.com The reaction is generally controlled for pH, often maintained between 7 and 8, to facilitate the formation of the calcium salt.

Following the initial reaction, crystallization is induced to isolate the calcium glycolate. Key parameters influencing this step include temperature control and concentration. The solution is often concentrated through vacuum evaporation until crystal formation begins. Subsequently, slow cooling, for instance to 4°C, promotes the growth of well-defined crystals, often in a monohydrate form. To enhance purity, post-synthesis purification steps may include decolorization with activated carbon and recrystallization. The final product is typically dried under vacuum at elevated temperatures, such as 60–80°C, to remove any residual moisture.

A notable example of this method is the synthesis from glyoxal (B1671930) using calcium hydroxide as a catalyst. This intramolecular disproportionation reaction is typically controlled at a temperature between 10-30°C for approximately one hour, followed by acidification to yield glycolic acid, which can then be neutralized to form the calcium salt. researchgate.net

| Parameter | Condition | Outcome |

| pH | 7–8 | Promotes salt formation |

| Crystallization Temperature | 4–10°C | Enhances crystal growth |

| Drying Temperature | 60–80°C | Removes residual moisture |

Metathesis reactions, also known as double displacement reactions, offer an alternative pathway for the synthesis of calcium glycolate. rutgers.educavemanchemistry.com In this approach, a soluble calcium salt, such as calcium chloride, is reacted with a soluble glycolate salt, like sodium glycolate. cavemanchemistry.com The driving force for this reaction is the precipitation of the less soluble calcium glycolate from the solution, while the other product, in this case, sodium chloride, remains dissolved. cavemanchemistry.comyoutube.com

The general principle involves the exchange of ions between the two reacting salt compounds. cavemanchemistry.com For the synthesis of calcium glycolate, the reaction can be represented as:

2 Na(C2H3O3) + CaCl2 -> Ca(C2H3O3)2 + 2 NaCl

The success of this method hinges on the difference in solubility between the reactant and product salts. youtube.com Since calcium glycolate is sparingly soluble in water, it precipitates out of the solution, allowing for its separation by filtration. ontosight.ai This method is advantageous for its simplicity and the ability to use readily available starting materials.

Innovations in Green Chemistry for Glycolic Acid Calcium Salt Production

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to innovations in the production of calcium glycolate, including the use of biocatalysts and mechanochemistry.

Enzymatic and biocatalytic methods present a green alternative to traditional chemical synthesis for producing glycolic acid and its salts. google.comgoogle.com These processes utilize enzymes or whole-cell biocatalysts to convert substrates into the desired product under milder reaction conditions, often at neutral pH and ambient temperature. google.comresearchgate.net

One prominent enzymatic route involves the hydrolysis of glycolonitrile (B6354644) to glycolic acid using a nitrilase enzyme. google.comgoogle.com The glycolic acid produced can then be neutralized with a calcium source to form calcium glycolate. This method is noted for its high yield and purity, as it minimizes the formation of byproducts often seen in conventional chemical synthesis. google.com Mutant nitrilases have been developed to improve the efficiency of this conversion. google.com

Another biocatalytic approach is the oxidation of glucose to gluconic acid, which can then be used to produce calcium gluconate, a related calcium salt. researchgate.netresearchgate.net While not a direct synthesis of calcium glycolate, the principles of using immobilized enzymes and controlled bioreactors are transferable. researchgate.net These biocatalytic processes are often favored for their reduced environmental impact and the use of renewable raw materials. researchgate.net

| Biocatalytic Method | Enzyme/Catalyst | Substrate | Product |

| Nitrilase Hydrolysis | Nitrilase (e.g., from Acidovorax facilis) | Glycolonitrile | Glycolic Acid |

| Glucose Oxidation | Glucose Oxidase | Glucose | Gluconic Acid |

Mechanochemical synthesis is an emerging solvent-free or low-solvent technique that utilizes mechanical energy, such as ball milling, to induce chemical reactions. sibran.ruscirp.orgresearchgate.net This solid-state approach offers advantages in terms of reduced waste, lower energy consumption, and the potential to synthesize novel materials. researchgate.net

In the context of calcium salts, mechanochemical methods have been successfully applied to synthesize compounds like calcium urea (B33335) phosphate (B84403). rsc.org The process involves the high-energy milling of solid reactants, leading to the formation of the desired product in a single step at room temperature. scirp.orgresearchgate.net For calcium glycolate, this would involve milling a solid calcium precursor, like calcium hydroxide or calcium carbonate, with solid glycolic acid.

Research into the mechanochemical synthesis of related compounds, such as calcium gluconate, has shown that this method can produce nanodispersed, amorphous powders with particle sizes ranging from 50 to 500 nm. sibran.ru This approach can alter the physical properties of the final product, potentially enhancing its reactivity or bioavailability. sibran.ru The process is typically monitored using techniques like X-ray diffraction to track the formation of the product. scirp.org

Purity Assessment and Precursor Characterization in Calcium Glycolate Synthesis

Ensuring the purity of the final product and characterizing the starting materials are critical steps in the synthesis of calcium glycolate. umich.edu Various analytical techniques are employed to achieve this.

Characterization of the precursors is equally important. For instance, the properties of the calcium source can influence the morphology and crystalline phase of the final product. researchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present in the precursors and the final product, confirming the formation of the carboxylate salt. X-ray diffraction (XRD) is another crucial tool for confirming the crystalline structure of the synthesized calcium glycolate.

Elemental analysis is performed to confirm the stoichiometry of the synthesized compound, ensuring the correct ratio of calcium to glycolate. umich.edu For industrial batches, analysis for heavy metal content and residual solvents is also a standard quality control measure.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Titration | Determination of calcium content and purity. slideshare.netscribd.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |

| X-ray Diffraction (XRD) | Confirmation of crystalline structure. |

| Elemental Analysis | Determination of stoichiometric composition. umich.edu |

Optimization Strategies for Synthetic Yield and Product Purity

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions and the implementation of robust purification strategies. Research focuses on maximizing the conversion of precursors into the desired salt while minimizing impurities to meet the quality standards required for its various applications. Key strategies revolve around controlling reaction parameters such as stoichiometry, pH, and temperature, alongside employing multi-step purification techniques.

Optimizing Reaction Conditions

The primary synthetic routes are often optimized by adjusting critical parameters to drive the reaction towards a high yield of calcium glycolate.

One effective method involves the direct reaction of glyoxal with calcium hydroxide [Ca(OH)₂] acting as a catalyst in an intramolecular disproportionation reaction. researchgate.net In one study, this approach was optimized by controlling the catalyst concentration, temperature, and reaction time. researchgate.net Using a Ca(OH)₂ mass concentration of approximately 20% at a temperature of 10-30°C for about one hour resulted in a yield of over 95% for the subsequent glycolic acid produced after acidification. researchgate.net

Another key strategy involves the precipitation of glycolic acid from aqueous solutions using a calcium source. mdpi.com The efficiency of this precipitation is highly dependent on the pH and the molar ratio of the reactants. mdpi.com In a study focused on recovering glycolic acid from wastewater, optimal results were achieved using calcium hydroxide at a molar ratio of 1:2 (calcium hydroxide to glycolic acid). mdpi.com This highlights the importance of stoichiometric control to maximize the formation of the insoluble calcium salt.

The following table summarizes key research findings on optimizing reaction parameters for the synthesis or separation of calcium glycolate.

Table 1: Research Findings on Reaction Parameter Optimization

| Method | Calcium Source | Molar Ratio / Concentration | Temperature | Reaction Time | Reported Yield / Efficiency | Source |

|---|---|---|---|---|---|---|

| Intramolecular Disproportionation | Calcium Hydroxide | ~20% mass concentration | 10-30°C | ~1 hour | >95% (for subsequent acid) | researchgate.net |

| Precipitation / Extraction | Calcium Hydroxide | 1:2 (Ca(OH)₂ to Glycolic Acid) | Not specified | Not specified | 97.24% removal of glycolic acid | mdpi.com |

Product Purification Strategies

Achieving high product purity is as critical as obtaining a high yield. Several techniques are employed post-synthesis to remove unreacted precursors, by-products, and other contaminants.

Multi-Stage Precipitation and Crystallization Precipitation itself is a powerful purification step. Research has shown that repeating the precipitation process can significantly enhance the purity of the final product. mdpi.com In one set of experiments, a second precipitation with calcium hydroxide substantially increased the removal of glycolic acid from a solution to 96.89%, with a third repetition offering only marginal improvement. mdpi.com This indicates that a two-step precipitation can be an effective strategy for maximizing purity. mdpi.com Following precipitation, controlled cooling crystallization is a common method to obtain the salt in a pure, solid form.

Table 2: Effect of Repeated Precipitation on Glycolic Acid Removal

| Number of Precipitation Steps | Glycolic Acid Removal Rate | Source |

|---|---|---|

| 1 | Not specified | mdpi.com |

| 2 | 96.89% | mdpi.com |

Adsorption and Advanced Techniques For removing specific impurities, particularly color and trace ions, adsorption methods are highly effective.

Activated Carbon: This material is widely used for decolorizing chemical solutions. researchgate.net In studies on analogous calcium carboxylates, the addition of activated carbon effectively removed over 97% of color-causing contaminants, resulting in a final product with 99% purity. researchgate.net

Ion-Exchange Resins: The adsorption of glycolic acid onto ion-exchange resins represents another method for its separation and purification from process streams. pjoes.com

Specialized Filtration: For applications requiring exceptionally high purity, advanced filtration systems can be employed. Filters containing immobilized chelators have been successfully used to remove specific metallic impurities, such as aluminum, from other calcium salt solutions like calcium gluconate. nih.gov

Electrodialysis: This membrane-based process can be used to remove ionic impurities from salt solutions, offering another potential pathway for the purification of calcium glycolate, as demonstrated in the purification of calcium gluconate. researchgate.net

Mechanistic Investigations and Reactivity Pathways of Glycolic Acid Calcium Salt

Coordination Chemistry and Ligand-Metal Bonding in Calcium Glycolate (B3277807)

The coordination chemistry of calcium glycolate is dictated by the interaction between the "hard" Ca²⁺ cation and the oxygen-containing functional groups of the glycolate anion (HOCH₂COO⁻). libretexts.org As a versatile ligand, glycolic acid possesses both a carboxyl group and an α-hydroxyl group, allowing for chelation. unesp.br The bonding is primarily established through the oxygen atoms of both the carboxylate and the hydroxyl groups, forming a stable five-membered chelate ring with the calcium ion. unesp.br This interaction is characteristic of α-hydroxy acids, which act as bidentate ligands. The Ca²⁺ ion strongly prefers oxygen-based ligands over nitrogen or sulfur, and the resulting Ca-O bonds are predominantly ionic in character. libretexts.org

In the solid state, calcium carboxylates often form coordination polymers. core.ac.ukacs.org While the specific crystal structure of calcium glycolate is not extensively detailed in the reviewed literature, analogous structures like calcium D-gluconate provide significant insight. In calcium gluconate, the calcium ion can achieve a high coordination number, such as nine, and is linked into one-dimensional polymeric chains. core.ac.uk These chains are formed by gluconate ligands bridging adjacent calcium centers. core.ac.uk It is plausible that calcium glycolate adopts a similar polymeric structure, with glycolate anions chelating to a central calcium ion and also bridging to neighboring calcium ions through their carboxylate groups.

The binding of the carboxylate group to the calcium ion can occur in several modes, including unidentate (one oxygen bonds), bidentate (both oxygens chelate to the same metal), or bridging between two different metal centers. libretexts.org Given the presence of the α-hydroxyl group, a mixed coordination mode, where the calcium is chelated by one carboxylate oxygen and the α-hydroxyl oxygen, is the most probable configuration for the primary chelate ring. libretexts.orgunesp.br

Table 1: Comparison of Ionic Radii and Coordination Characteristics

| Ion | Ionic Radius (CN=6) | Ionic Radius (CN=8) | Ligand Preference | Typical Coordination Geometry |

|---|---|---|---|---|

| Ca²⁺ | 1.00 Å | 1.12 Å | Strongly prefers oxygen donors libretexts.org | Flexible, high coordination numbers (6-9+) observed libretexts.orgcore.ac.uk |

| Mg²⁺ | 0.72 Å | 0.89 Å | Prefers oxygen donors | Typically octahedral (6-coordinate) |

Data sourced from Chemistry LibreTexts. libretexts.org

Solution-Phase Equilibria and Speciation Dynamics of Glycolate Anions with Calcium

In aqueous solutions, calcium glycolate exists in equilibrium between its dissociated ions (Ca²⁺ and glycolate anions) and various soluble complex species. The formation of these complexes, primarily [Ca(glycolate)]⁺, reduces the activity of free Ca²⁺ ions in the solution. nih.gov The stability of these complexes is enhanced by the chelate effect provided by the α-hydroxyl group, which leads to greater stability compared to simple monocarboxylate complexes like calcium acetate. mpg.de

The speciation, or the distribution of different calcium-glycolate species, is dependent on factors such as concentration, pH, and temperature. mpg.deresearchgate.net Studies on analogous calcium hydroxycarboxylate systems, such as calcium gluconate and lactate (B86563), reveal that the dynamics of ligand exchange can be surprisingly slow. mejeri.dkku.dk For instance, the exchange of lactate and gluconate ligands at a calcium(II) center was found to have a half-life of several hours, indicating that the attainment of equilibrium can be a slow process. mejeri.dk This slow redistribution among dissolved calcium species is a key factor in the formation and persistence of stable, supersaturated solutions of calcium hydroxycarboxylates. mejeri.dkku.dk

The equilibrium can be described by an association constant (Kₐ), which quantifies the strength of the interaction between Ca²⁺ and the glycolate anion. nih.gov Methods to determine these constants include perturbing the equilibrium solubility of a sparingly soluble calcium salt, like calcium oxalate (B1200264), and measuring the increased dissolution caused by the complexation of Ca²⁺ by the added glycolate anions. nih.gov The formation of ternary complexes involving calcium, glycolate, and other ligands is also possible, further complicating the solution equilibria. mpg.de

Crystallization Kinetics and Polymorphism in Calcium Glycolate Systems

The crystallization of calcium glycolate from a solution is a critical process for its synthesis and purification. researchgate.net The kinetics of this process in analogous calcium hydroxycarboxylate systems, such as calcium gluconate, have been shown to be controlled by the surface reaction mechanism, meaning the rate-limiting step is the integration of the molecule into the crystal lattice rather than its diffusion through the solution. researchgate.net The crystal growth rate for calcium gluconate was found to have an order of 3.2 with respect to supersaturation, indicating a strong dependence of growth speed on the concentration driving force. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in calcium carboxylate salts. acs.orggoogle.comresearchgate.net These different forms can have distinct physical properties, including solubility and stability. For calcium gluconate, a solution-mediated phase transformation (SMPT) between a metastable monohydrate form and a more stable anhydrous form (Form I) has been extensively studied. nih.govrsc.orgnih.gov The kinetics of this transformation are influenced by temperature, agitation rate, and solid loading. rsc.orgnih.gov Increasing temperature accelerates the transformation from the monohydrate to the more stable anhydrous form. researchgate.net

The kinetics of such phase transformations can often be described by the Johnson-Mehl-Avrami (JMA) model, which relates the fraction of transformed material to time and temperature-dependent rate constants. rsc.org It is highly probable that calcium glycolate also exhibits different hydrated or anhydrous polymorphic forms, and its crystallization process would be subject to similar kinetic controls and potential phase transformations. The synthesis of pure calcium glycolate often involves controlled cooling crystallization to ensure high purity and the desired crystal form. researchgate.net

Table 2: Kinetic Parameters for Solution-Mediated Phase Transformation of Calcium D-Gluconate (Analogous System)

| Temperature (K) | Induction Time (t_ind / h) | Rate Constant (K / h⁻³) | Transformation Order (n) |

|---|---|---|---|

| 338.15 | 1.92 | 0.128 | 1.55 |

| 348.15 | - | 0.128 | 1.55 |

| 353.15 | 1.00 | 0.244 | 1.61 |

Data adapted from a study on calcium D-gluconate transformation, illustrating the effect of temperature on transformation kinetics. nih.govresearchgate.net

Reaction Kinetics and Selectivity in Glycolic Acid Calcium Salt Transformations

The transformations of calcium glycolate involve both its formation and its subsequent reactions. A notable synthesis route involves the intramolecular disproportionation (Cannizzaro-type) reaction of glyoxal (B1671930) in the presence of a calcium hydroxide (B78521) catalyst. researchgate.net This reaction demonstrates high selectivity and yield (over 95%) when controlled at temperatures between 10-30°C for approximately one hour. researchgate.net The kinetics are favorable under these mild conditions, allowing for an efficient and simple process where the calcium glycolate product can be readily isolated. researchgate.net

A primary reactivity pathway for the glycolate anion, and thus for calcium glycolate, is oxidation. The glycolate can be oxidized to form glyoxylate (B1226380), which can be further oxidized to oxalate. industrialchemicals.gov.au This transformation is biologically significant, as the accumulation of calcium oxalate is associated with kidney stones. industrialchemicals.gov.au The oxidation of glycolate to glyoxylate is enzymatically catalyzed in biological systems by glycolate oxidase. industrialchemicals.gov.au In chemical synthesis, calcium glycolate can be oxidized to produce calcium oxalate.

The kinetics of transformations involving the glycolate moiety are influenced by the chemical environment. For example, studies on the alkaline hydrolysis of acetyl-glycolic acid show that the reaction velocity is affected by the total salt concentration in the solution, which alters the activity coefficients of the reacting species. umass.edu This highlights that the kinetics of reactions involving the glycolate anion are sensitive to the ionic strength of the medium, a relevant consideration for transformations of calcium glycolate in various aqueous systems. umass.edu

Advanced Analytical Characterization and Quantification of Glycolic Acid Calcium Salt

Spectroscopic Elucidation of Calcium Glycolate (B3277807) Structure and Bonding

Spectroscopic techniques are instrumental in providing a detailed understanding of the molecular structure and chemical bonding within calcium glycolate.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to obtain a molecular fingerprint of calcium glycolate by probing its vibrational modes.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides characteristic peaks corresponding to specific functional groups. For calcium glycolate, key vibrational bands include those for the carboxylate (COO⁻) group, which typically appears around 1600 cm⁻¹, and the hydroxyl (OH) group, which is observed near 3400 cm⁻¹. The spectrum of the monohydrate form of calcium gluconate, a related calcium carboxylate, shows a distinct sharp band around 3485 cm⁻¹ corresponding to the O-H stretching of the water molecule, which is absent in the anhydrous form. xzfood.com.cn The C=O stretching frequency also differs between the anhydrous (1618 cm⁻¹) and monohydrate (1595 cm⁻¹) forms of calcium gluconate. xzfood.com.cn

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the carbon backbone and the symmetric stretching of the carboxylate group. researchgate.netshimadzu.nl In the analysis of different forms of calcium D-gluconate, Raman spectroscopy, in conjunction with other methods, was used to characterize and differentiate between the monohydrate and another polymorphic form. rsc.org The combination of FT-IR and Raman spectroscopy can be used for the quantification of calcium in complex matrices, demonstrating the quantitative power of these vibrational techniques when coupled with chemometrics. nih.gov

A comparison of vibrational frequencies for related calcium compounds is presented below:

| Vibrational Mode | Calcium Titanate (cm⁻¹) |

| Ti-O-Ti bending | 415 - 460 |

| Ti-O stretching | 527 - 710 |

| Data sourced from a study on calcium titanate phosphor. iaea.org |

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for investigating the local atomic environment of specific nuclei within a solid material. For calcium glycolate, ¹H and ¹³C ssNMR can validate the molecular structure through the chemical shifts of the glycolate anion. The coordination of the calcium ion can also influence these chemical shifts.

Although direct detection of the ⁴³Ca nucleus is challenging due to its low natural abundance (0.135%), low gyromagnetic ratio, and quadrupolar moment, high-field natural-abundance ⁴³Ca MAS NMR has been successfully applied to various calcium-containing inorganic compounds. aps.org These studies show that the isotropic chemical shift of ⁴³Ca correlates with the mean Ca-O distance in ternary compounds where calcium is coordinated only by oxygen. aps.org Such analyses could provide valuable insights into the calcium coordination environment in different polymorphic or hydrated forms of calcium glycolate. Furthermore, ssNMR is widely used to study pharmaceutical excipients, including other calcium salts and polymers, to understand their crystalline and amorphous forms. pharmaexcipients.comrsc.org

X-ray Diffraction for Structural Determination and Phase Analysis

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids and for identifying different crystalline phases.

Crystallographic data for a related calcium salt, calcium acetate, is provided as an example of the type of information obtained from XRD studies.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 |

| Data for Calcium D-gluconate monohydrate. core.ac.uk |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases by comparing the experimental diffraction pattern to reference patterns in databases like the ICDD-PDF2. nih.govfrontiersin.org It is a crucial tool for quality control, confirming the crystalline structure of bulk materials and detecting the presence of impurities or different polymorphic forms. For instance, PXRD has been used to distinguish between different crystalline forms of calcium gluconate, such as a novel N-type crystal and the conventional forms. google.com The technique is also applied in the analysis of dietary supplements to verify the presence of the declared calcium compounds. nih.govfrontiersin.org Studies on calcium D-gluconate have used PXRD to characterize and compare a monohydrate form with an anhydrous form, showing distinct characteristic peaks for each. rsc.org

Below is a table showing PXRD characteristic peaks for two forms of calcium D-gluconate:

| Form | 2θ (°) Peak 1 | 2θ (°) Peak 2 | 2θ (°) Peak 3 |

| Monohydrate | 8.0 | 9.0 | 22.5 |

| Form I | 10.1 | 12.3 | 35.5 |

| Data sourced from a study on calcium D-gluconate. rsc.org |

Chromatographic and Electrophoretic Methods for Purity Profiling of Calcium Glycolate

Chromatographic and electrophoretic techniques are essential for assessing the purity of calcium glycolate and for quantifying the parent compound as well as any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like calcium glycolate. A reversed-phase HPLC (RP-HPLC) method with UV detection can be used for purity assessment in synthesized batches. For instance, a validated RP-HPLC method was developed for the simultaneous estimation of calcium gluconate and calcium phospholactate in a tablet dosage form using a C18 column and a mobile phase of phosphoric acid and methanol. jsmcentral.org Another HPLC method for analyzing calcium gluconate-related substances utilized a hydrogen ion chromatography column with a differential refractive index detector. google.com Such methods can be adapted for the analysis of calcium glycolate to separate and quantify impurities.

Here is an example of HPLC conditions used for the analysis of related calcium compounds:

| Parameter | Value |

| Column | Inertsil C18-3 (4.6 mm x 150 mm, 5µm) |

| Mobile Phase | 1% (v/v) Phosphoric acid : Methanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Data from a study on calcium gluconate and calcium phospholactate. jsmcentral.org |

Ion Chromatography (IC): Ion chromatography is particularly effective for the analysis of anions like glycolate. A study on the determination of urinary glycolate utilized an ion chromatograph with an anion-PW separator column and a phthalate (B1215562) eluent. nih.gov This method demonstrated good sensitivity and reproducibility, making it suitable for quantifying glycolate in various samples. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of ions. It has been successfully applied to measure inorganic anions in various aqueous samples. nih.govepa.govnih.gov In one method, an electrolyte containing sodium chromate, an electroosmotic flow modifier, and calcium gluconate was used to separate anions in less than 6 minutes. nih.gov CE with contactless conductometric detection has also been developed for the rapid determination of glycolate, oxalate (B1200264), and formate (B1220265) in biological fluids. researchgate.net This demonstrates the potential of CE for the fast and efficient analysis of the glycolate anion in calcium glycolate samples.

Thermal Analysis Techniques for Decomposition and Phase Transition Studies

Thermal analysis techniques are pivotal in understanding the behavior of materials as a function of temperature. For glycolic acid calcium salt, these methods provide critical data on its thermal stability, decomposition mechanisms, and energetic changes associated with phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in determining the thermal stability and decomposition profile of this compound. While specific TGA data for pure this compound is not extensively available in public literature, the thermal behavior of analogous compounds, such as calcium oxalate monohydrate and calcium gluconate, provides valuable insights into the expected decomposition pathways. google.comh-and-m-analytical.com

The decomposition of calcium salts of organic acids typically occurs in distinct stages. For instance, the TGA of calcium oxalate monohydrate shows a multi-step decomposition process: an initial loss of water, followed by the decomposition of the oxalate to calcium carbonate, and finally, the decomposition of calcium carbonate to calcium oxide at higher temperatures. h-and-m-analytical.com A similar multi-stage decomposition can be anticipated for this compound. The initial stage would likely involve the loss of any associated water molecules. Subsequent heating would lead to the decomposition of the glycolate moiety. The final residue would likely be calcium oxide, following the decomposition of an intermediate calcium carbonate. researchgate.netarabjchem.org

The decomposition of the organic part of the molecule is expected to release gaseous products such as carbon monoxide, carbon dioxide, and water. The precise temperature ranges and the nature of the intermediates would be specific to the structure of the glycolate ligand. Studies on the thermal decomposition of ammonium (B1175870) glycolate have shown the generation of ammonia (B1221849) gas starting around 96 °C, with further heating above 140 °C leading to condensation polymerization and the release of water. google.com While the cation is different, this indicates the potential for complex decomposition reactions involving the glycolate anion.

A hypothetical TGA curve for this compound would be expected to show distinct weight loss steps corresponding to these decomposition events. The temperature at which these losses occur provides information on the thermal stability of the compound and its intermediates.

Table 1: Hypothetical Thermal Decomposition Stages of this compound based on Analogous Compounds

| Decomposition Stage | Temperature Range (°C) | Probable Lost Species | Final Residue |

| Dehydration | 100 - 200 | H₂O | Anhydrous Salt |

| Organic Decomposition | 200 - 500 | CO, CO₂, H₂O, other organic fragments | Calcium Carbonate |

| Carbonate Decomposition | 600 - 850 | CO₂ | Calcium Oxide |

This table is illustrative and based on the thermal behavior of similar calcium salts of organic acids. h-and-m-analytical.comarabjchem.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify and quantify the energy changes associated with phase transitions such as melting, crystallization, and solid-state transitions, as well as chemical reactions like decomposition. nih.gov

For this compound, DSC can provide crucial information on its melting point, heat of fusion, and the thermodynamics of its decomposition. In the absence of specific DSC data for this compound, we can again turn to related compounds. For example, the DSC curve for anhydrous sodium glycolate shows a sharp endothermic peak at 217 °C, which is attributed to its melting. unesp.br The DSC analysis of calcium gluconate reveals a fusion step with decomposition around 213 °C. google.com

A DSC thermogram of this compound would be expected to show endothermic peaks corresponding to the removal of water (if hydrated), melting, and subsequent decomposition stages. Exothermic peaks might also be observed if any oxidative decomposition or crystallization processes occur. The area under these peaks is proportional to the enthalpy change of the transition, providing quantitative thermodynamic data. iaea.org

The kinetics of phase transitions, such as the rate of crystallization or decomposition, can also be investigated using DSC by analyzing the peak shape and its dependence on the heating rate. This information is valuable for understanding the stability and processing of the material.

Table 2: Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Type of Peak | Information Gained |

| Dehydration | 100 - 200 | Endothermic | Presence and binding strength of water |

| Melting | > 200 | Endothermic | Melting point, heat of fusion |

| Decomposition | > 200 | Endothermic/Exothermic | Decomposition temperature, enthalpy of decomposition |

This table is a projection based on the DSC data of similar compounds like sodium glycolate and calcium gluconate. google.comunesp.br

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions. It is employed for the molecular weight determination of compounds, confirmation of their elemental composition, and elucidation of their chemical structure through fragmentation analysis.

For this compound, MS can definitively confirm its molecular identity. The molecular formula of this compound is C₄H₆CaO₆. nih.gov In a mass spectrometer, the compound would be ionized, and the resulting molecular ion or related adducts would be detected. High-resolution mass spectrometry (HRMS) would allow for the precise mass determination of the molecular ion, which can be compared to the calculated exact mass (189.9790288 Da) to confirm the elemental composition. nih.gov

The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. The analysis of impurities in calcium gluconate injections by Q-TOF/MS has demonstrated the utility of fragmentation studies in identifying related polar compounds. nih.gov A similar approach could be applied to characterize the purity and identify any potential degradation products of this compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (predicted) | Description |

| [Ca(C₂H₃O₃)]⁺ | 115.98 | Calcium cation with one glycolate anion |

| [C₂H₃O₃]⁻ | 75.01 | Glycolate anion (in negative ion mode) |

| [C₄H₅CaO₆]⁻ | 189.97 | Deprotonated molecular ion (in negative ion mode) |

The m/z values are calculated based on the most abundant isotopes and are predictive in nature.

Advanced Material Applications and Chemical Functionalization of Glycolic Acid Calcium Salt

Calcium Glycolate (B3277807) as a Precursor for Inorganic Material Synthesis

Calcium glycolate serves as a valuable precursor for the synthesis of various inorganic materials. Its decomposition characteristics and the reactivity of its constituent ions allow for the controlled formation of calcium-based compounds, including oxides and phosphates, and their integration into more complex structures.

Calcium glycolate is a notable precursor for producing calcium carbonate (calcite), which can then be converted to calcium oxide (CaO) through thermal decomposition. rsc.orgresearchgate.net CaO is a critical material with applications ranging from industrial catalysis to CO2 capture and the production of construction materials. mdpi.comd-nb.infogoogle.comhu.edu.jo The synthesis of CaO typically involves the calcination of calcium carbonate (CaCO3) at temperatures exceeding 900°C. google.comhu.edu.jo Research has shown that a solution of calcium hydroxy glycolate can be used to form a calcite layer, particularly in the conservation of stone artifacts. rsc.org This process involves the controlled transformation of the glycolate precursor into calcium carbonate upon exposure to water and carbon dioxide. rsc.org The resulting calcite can then be thermally decomposed to yield calcium oxide. While direct synthesis of CaO from calcium glycolate is not extensively documented, its role as an effective calcite precursor is well-established. rsc.orgresearchgate.net

The synthesis of CaO from various precursors is a widely studied field. For instance, the Pechini method has been used to create CaO from calcium sulfate (B86663) dihydrate, ethylene (B1197577) glycol, and citric acid, yielding mixed phases of CaO, Ca(OH)₂, and CaCO₃ after calcination at 900°C. scielo.org Other methods utilize waste materials like eggshells as a source of calcium carbonate for conversion to CaO nanoparticles. mdpi.comhu.edu.jo

In the realm of biomaterials, hydroxyapatite (B223615) (HAp, Ca₁₀(PO₄)₆(OH)₂) is a crucial calcium phosphate (B84403) ceramic due to its similarity to the mineral component of bone. nih.gov The synthesis of HAp often involves wet-chemical precipitation or hydrothermal methods using a calcium source and a phosphate source. nih.govnih.gov While various calcium salts like calcium lactate (B86563), calcium chloride, and calcium nitrate (B79036) are commonly employed as precursors for HAp synthesis, the direct use of calcium glycolate is not prominently featured in existing research. nih.govnih.govmdpi.com Hydrothermal synthesis using calcium lactate pentahydrate, for example, allows for the formation of HAp whiskers and rods by controlling parameters like reagent concentration and pH. nih.govmdpi.com Similarly, natural sources like blood clam shells can be processed to yield a calcium precursor for HAp synthesis. researchgate.net Although direct evidence is lacking for calcium glycolate, its ability to provide soluble calcium ions suggests its potential as a precursor in similar precipitation or hydrothermal reactions for HAp, warranting further investigation.

The application of calcium glycolate extends to the creation of composite materials and nanostructures. A significant application is the formation of protective, immersive calcium carbonate coatings on limestone relics. rsc.org A solution of calcium hydroxy glycolate and urea (B33335) can permeate a gypsum crust and transform into a nanostructured calcite coating, offering excellent permeability and water stability. rsc.org This demonstrates the integration of a glycolate-derived material into a complex, porous nanostructure for a specific function.

Further innovation in this area comes from creating a three-dimensional, continuous calcite consolidation network within weathered stone. researchgate.net A calcium ethylene glycol complex solution, which can be derived from calcium hydroxide (B78521) and ethylene glycol, penetrates the stone and carbonates in situ, forming an interconnected network of calcite particles that strengthens the material. researchgate.net

While direct incorporation of calcium glycolate into polymer composites is not widely reported, related calcium salts and derivatives are used. For example, pyrolysis of calcium gluconate, a similar calcium salt of a hydroxy acid, has been used to create bionic carbon nanosheets decorated with in-situ formed calcium oxide nanoparticles (NP-CNS). nih.govacs.org These composite nanosheets exhibit unique properties useful for flexible electronic sensors. nih.govacs.org Another relevant area is the functionalization of polymer scaffolds, such as the use of nano-calcium sulphate to reinforce poly(lactic-co-glycolic acid) structures for tissue engineering, highlighting how calcium compounds and glycolate-containing polymers are combined to create advanced composites. nih.gov

Catalytic Functions and Reactivity Enhancement of Calcium Glycolate

While the use of calcium glycolate itself as a primary catalyst is not extensively documented, the catalytic activity of related calcium compounds is well-known, suggesting potential applications. Calcium compounds, valued for being environmentally friendly and abundant, are increasingly explored as homogeneous catalysts. acs.org

Research into related compounds provides insight into potential reactivity:

Calcium Glycerolate: A catalyst derived from eggshell waste, identified as calcium glycerolate (CaG), has been successfully used for cyclopentadecanolide synthesis. This demonstrates that calcium complexes with simple polyols can possess significant catalytic activity. frontiersin.org

Calcium Hydroxide: As a heterogeneous base catalyst, Ca(OH)₂ is used in the synthesis of methyl glycolate from glyoxal (B1671930), showcasing the role of basic calcium compounds in promoting reactions involving glycolic acid derivatives.

Organocalcium Complexes: Specifically designed organocalcium complexes have been shown to efficiently catalyze the selective redistribution of hydrosilanes, indicating the catalytic potential of calcium centers when supported by appropriate ligands. acs.org

Although direct catalytic applications of calcium glycolate are sparse, it plays a role in processes where its chemical properties enhance reactivity. For example, in the synthesis of glycolic acid, the salt can be precipitated from the reaction mixture by adding Ca(OH)₂, which helps to isolate the product. google.com This manipulation of the salt form is a key step in purification and yield enhancement.

Role in Environmental Remediation and Sustainable Technologies

Calcium glycolate is finding a niche role in sustainable technologies, particularly in the preservation of cultural heritage, which can be considered a form of environmental protection. Its most notable application is as a precursor for creating protective calcite layers on sulfated limestone artifacts. rsc.orgbohrium.com An alcoholic solution of calcium glycolate can be applied to damaged stone surfaces, where it reacts with atmospheric carbon dioxide to form a compact and stable calcite (CaCO₃) layer. rsc.orgresearchgate.net This new layer consolidates the weathered surface and protects it from further erosion by water and pollutants. rsc.org

Beyond stone conservation, the broader family of calcium compounds, including derivatives from calcium glycolate like CaO and CaCO₃, plays a significant role in environmental remediation.

pH Neutralization: Calcium carbonate is used to treat acidic pollution in water streams and soil, raising the pH to restore ecological balance. omya.com

Pollutant Adsorption: Calcium oxide and calcium carbonate, which can be derived from waste materials, are effective adsorbents for removing inorganic and organic pollutants from wastewater due to their low cost and eco-friendly nature. mdpi.comresearchgate.net

Heavy Metal Stabilization: Calcium phosphate products are used for the in-situ stabilization of heavy metals like lead in contaminated soil and waste, reducing their leachability by forming highly stable lead phosphate minerals. ca.gov Microbially induced calcium carbonate precipitation (MICP) is another promising technology for remediating soil contaminated with heavy metals. nih.gov

Dehalogenation: While not a direct use of calcium glycolate, related chemistries such as alkaline polyethylene (B3416737) glycolate (APEG) reagents are used to dehalogenate hazardous aromatic compounds in contaminated soils. epa.gov

These applications highlight the potential for calcium glycolate to be used as a starting material to generate active remediation agents in a controlled manner.

Chemical Modification and Derivatization Strategies for Calcium Glycolate

The chemical modification of calcium glycolate is primarily focused on the derivatization of the glycolate anion for analytical purposes. These strategies are crucial for the quantitative determination of glycolic acid in various matrices.

Pre-column derivatization is a common technique used in conjunction with high-performance liquid chromatography (HPLC) or gas chromatography (GC). The aim is to convert the small, highly polar glycolic acid molecule into a derivative that is more easily separated and detected.

Common Derivatization Strategies for Glycolic Acid:

| Derivatizing Agent | Methodology | Detection Technique | Application | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Glycolate is first oxidized to glyoxylate (B1226380), which then reacts with phenylhydrazine to form a detectable phenylhydrazone. | HPLC with UV detection (at 324 nm). | Determination of urinary glycolic acid. | nih.gov |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | The hydroxyl and carboxyl groups of glycolic acid are silylated to increase volatility for gas chromatography. | GC-MS (Gas Chromatography-Mass Spectrometry). | Determination of glycolic acid in seawater released by phytoplankton. | url.edu |

| Isobutyl Chloroformate | Achieves rapid derivatization of the carboxylic acid group directly in serum or urine. Often used with a separate agent (e.g., phenylboronic acid) for simultaneous analysis of glycols. | GC-MS. | Simultaneous measurement of ethylene glycol and glycolic acid for clinical toxicology. | researchgate.netresearchgate.net |

Beyond analytical derivatization, modification can refer to the synthesis of more complex materials incorporating the glycolate structure. For example, calcium cellulose (B213188) glycolate is produced by converting sodium cellulose glycolate in a heterogeneous reaction system, demonstrating an ion-exchange modification to create a new polymer with specific properties. researchgate.net

Formulation Science and Stability Enhancements in Non-Biological Systems

The formulation of calcium glycolate solutions and their long-term stability are critical for practical applications, such as its use in stone conservation. rsc.orgresearchgate.net However, aqueous solutions of calcium salts of small organic acids are often prone to stability issues, particularly precipitation. ubc.ca

Calcium gluconate, a structurally similar compound, is well-known to form supersaturated solutions that can precipitate upon storage or with minor temperature changes. nih.gov Likewise, calcium glucoheptonate solutions have shown a tendency to precipitate on storage. ubc.ca Research into these related compounds offers valuable insights into the potential challenges and stabilization strategies that could be applicable to calcium glycolate formulations.

For instance, the stability of calcium gluconate solutions can be enhanced by adding stabilizers. These agents can interfere with crystal formation or increase the solubility of the primary salt. A similar approach could be explored for non-biological calcium glycolate systems.

Comparison of Stabilizers Used for Calcium Salt Solutions:

| Primary Calcium Salt | Stabilizer | Mechanism/Observation | Reference |

|---|---|---|---|

| Calcium Gluconate | Calcium Saccharate | Stabilizes supersaturated solutions, commonly used in injectable formulations. | nih.gov |

| Calcium Glucoheptonate | Filtration / Autoclaving | Exclusion or destruction of seed crystals can increase solution stability. Stability also varies with the commercial source of the salt. | ubc.ca |

| Calcium salts of branched-chain aliphatic monocarboxylic acids | A second calcium salt of a structurally different acid (e.g., calcium naphthenate) | A mixed solution of calcium salts was found to be more stable against humidity during storage than a solution of a single salt. | google.com |

In the context of material applications, calcium glycolate has been formulated in alcoholic solutions (e.g., with ethylene glycol) to serve as a precursor for calcite layers. researchgate.net The choice of solvent is a key aspect of formulation science, affecting solubility, penetrability into porous materials, and reaction kinetics. Studies on the stability of calcium chloride in various intravenous fluids (0.9% sodium chloride, 5% dextrose) show that the choice of diluent and container (e.g., polyvinyl chloride bags) are critical factors, with admixtures remaining stable for up to 7 days at room temperature. nih.gov These findings underscore the importance of carefully designing the formulation—including solvent, co-solutes, and storage conditions—to ensure the efficacy and shelf-life of calcium glycolate-based systems in non-biological applications.

Theoretical and Computational Chemistry Applied to Glycolic Acid Calcium Salt

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of glycolic acid calcium salt, also known as calcium glycolate (B3277807). These ab initio calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic configuration and the nature of its chemical bonds.

Research employing quantum chemical techniques has explored the configurational and conformational space of glycolic acid and its conjugate base, the glycolate anion. researchgate.net Such studies are crucial for understanding how the calcium ion (Ca²⁺) coordinates with the glycolate ligand. The interaction involves the Ca²⁺ ion bonding with the oxygen atoms of both the carboxylate (–COO⁻) and hydroxyl (–OH) groups of the glycolate anion. researchgate.net First-principles quantum chemical calculations, such as those at the B3LYP/6-311+G(d,p) level of theory, have been used to model these interactions. researchgate.net

The primary bond is ionic, between the positively charged calcium ion and the negatively charged carboxylate group. However, the chelation, involving the hydroxyl group's oxygen as well, introduces a more complex bonding picture with covalent characteristics. QM studies can precisely calculate electron density distribution, atomic charges, and bond orders, clarifying the degree of covalent versus ionic character in the Ca-O bonds. This fundamental understanding of constructive quantum interference is key to explaining the stability of the chemical bond. nih.gov While specific QM studies on the electronic structure of crystalline calcium glycolate are not abundant in the literature, the principles are well-established from studies on related calcium complexes and carboxylates. researchgate.netnih.govchemrxiv.org These computational approaches are powerful tools for describing reaction pathways and potential energy surfaces, which are essential for understanding the compound's formation and reactivity. arxiv.org

A detailed theoretical exploration of the interaction between Ca²⁺ ions and glycolic acid conformers found that the coordination of the calcium ion to the carboxylic group is the most energetically favorable configuration. researchgate.net A secondary, less stable, local minimum was identified where the calcium ion coordinates with both the hydroxyl and carboxylic oxygen atoms. researchgate.net

Table 1: Calculated Relative Energies for Ca²⁺ Coordination to Glycolic Acid

| Coordination Type | Theoretical Method | Relative Energy (kcal/mol) |

|---|---|---|

| η²–O,O–(COOH) Coordination | B3LYP/6-311+G(d,p) | 0.0 (Global Minimum) |

| η²–O(OH),O–(COOH) Coordination | B3LYP/6-311+G(d,p) | 1.0 (Local Minimum) |

| η²–O(OH),O–(COOH) Coordination | CCSD(T)/6-31G(d,p) | 1.3 (Local Minimum) |

This table is based on data from a quantum chemical study on the coordination of glycolic acid to Ca²⁺ ions, illustrating the relative stability of different binding modes. researchgate.net

Molecular Dynamics Simulations for Interfacial and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its behavior in solution and at interfaces, which is essential for applications such as its use as a cement set retarder. researchgate.netethz.ch

In solution, MD simulations can model the dissociation of calcium glycolate, the hydration shells of the Ca²⁺ and glycolate ions, and their transport properties. These simulations track the trajectories of thousands of particles, governed by classical force fields that approximate the quantum mechanical interactions. ethz.chnih.gov This allows for the calculation of macroscopic properties like diffusion coefficients and radial distribution functions, which describe the probability of finding one atom at a certain distance from another. mdpi.com

A key area of research has been the interaction of calcium glycolate with mineral surfaces, such as those found in cement pastes (e.g., tricalcium silicate (B1173343) and portlandite). researchgate.netethz.ch MD simulations have shown that glycolate ions can form strong hydrogen-bonding networks with these surfaces. researchgate.net The adsorption of calcium glycolate onto these surfaces is a key mechanism in retarding the hydration of cement. ethz.ch The simulations can quantify the binding energy between the molecule and the surface, revealing the strength of adsorption. researchgate.netresearchgate.net Studies on similar systems, like calcium-silicate-hydrates (C-S-H), show that calcium ions can act as bridges between polymer functional groups and the silicate surface, a mechanism that is likely relevant for glycolate as well. nih.govsciopen.com

Table 2: Key Findings from MD Simulations of Calcium Glycolate Interactions

| Simulated System | Key Finding | Implication | Source(s) |

|---|---|---|---|

| Calcium Glycolate at Cement Mineral Surfaces | Strong adsorption via hydrogen bonding and Ca²⁺ bridging. | Explains the mechanism of cement set retardation. | researchgate.netethz.ch |

| Calcium Glycolate in Aqueous Solution | Characterization of ion hydration shells and diffusion. | Fundamental understanding of solution-phase behavior. | nih.govacs.org |

| Glycolate on TiO₂ Crystal Surfaces | Anisotropic conformation and dynamics dependent on the crystal plane. | Highlights the importance of surface structure on adsorption. | acs.org |

This table summarizes findings from various molecular dynamics studies relevant to the behavior of calcium glycolate.

Density Functional Theory (DFT) Calculations for Structural Prediction and Energetics

Density Functional Theory (DFT) is a specific and widely used quantum mechanical method that has proven to be highly effective for predicting the geometric and electronic structure of molecules and materials. unesp.braps.org DFT calculations are computationally less demanding than other high-level QM methods, allowing for the study of larger and more complex systems, including the solid-state structure of calcium glycolate and its interaction energies. unesp.brmdpi.com

DFT has been employed to determine the lowest energy (most stable) molecular structures of metal glycolates, including those of divalent metals like calcium. unesp.br By calculating the forces on each atom, the method can optimize the geometry of the molecule to find its equilibrium state. This provides precise predictions of bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net For instance, DFT calculations on related calcium complexes like calcium oxalate (B1200264) and calcium gluconate have successfully predicted their structures and vibrational frequencies (e.g., FTIR spectra). aimspress.comaimspress.comrsc.org

Beyond structural prediction, DFT is used to calculate the energetics of the system. This includes determining the binding energy of the calcium ion to the glycolate ligand and the adsorption energy of the entire salt onto a surface. researchgate.net For example, DFT calculations were used to study the interaction of calcium chelate complexes, including calcium glycolate, with cement mineral surfaces to estimate adsorption energies. ethz.ch These energetic calculations help to explain the stability of different conformations and the thermodynamics of processes like dissolution and adsorption. nih.govaps.org

Table 3: Example DFT-Calculated Properties for Metal-Ligand Systems

| System/Property | Method | Calculated Value | Significance | Source(s) |

|---|---|---|---|---|

| Metal Glycolate Complexes | B3LYP/6-311++g(d) | Optimized molecular structures | Proposes the most stable 3D geometry of the complexes. | unesp.br |

| Calcium Gluconate | DFT (TPSS/ccpVDZ) | Tensors of anisotropic HFI and g-factors | Revealed two possible molecular conformations. | researchgate.net |

| Calcium Oxalate Binding Energy | DFT | -3.86 kcal/mol (to lactoferrin) | Quantifies interaction strength with a biological molecule. | aimspress.comaimspress.com |

This table provides examples of how DFT is used to calculate structural and energetic properties for systems related to calcium glycolate.

Cheminformatics and Machine Learning for Property Prediction and Design

Cheminformatics and machine learning (ML) are emerging as powerful tools in materials science for accelerating the discovery and design of new compounds with desired properties. researchgate.net These approaches leverage large datasets of chemical information to build predictive models, often bypassing the need for computationally expensive simulations. acs.orgnih.gov

While specific studies applying these techniques directly to this compound are not widely published, the methodologies are highly applicable. For a given class of compounds, such as metal carboxylates, ML models can be trained on existing experimental or computational data to predict properties like solubility, thermal stability, or even biological activity. researchgate.netnih.gov These models use molecular descriptors—numerical representations of a molecule's structure—as input to algorithms like support vector machines, random forests, or deep neural networks. nih.gov

Graph neural networks (GNNs), a type of deep learning model, are particularly promising as they can learn directly from the molecular graph (atoms as nodes, bonds as edges) without the need for pre-defined descriptors. acs.org For a compound like calcium glycolate, a GNN could be trained to predict its performance as a cement retarder based on its structure and the properties of the cement minerals.

Furthermore, these data-driven approaches can be used in reverse for "inverse design." An ML model could be tasked with suggesting new ligand structures that, when combined with calcium, would yield a salt with optimized properties. Chemistry-informed ML models, which incorporate physical laws or chemical principles (like the Arrhenius equation for temperature dependence), have shown improved accuracy and generalizability, making them valuable for screening new electrolytes or other functional materials. nih.govacs.org The primary challenge remains the availability of large, high-quality datasets for training, especially for specific inorganic salts. acs.org

Environmental Footprint and Green Chemical Aspects of Glycolic Acid Calcium Salt

Biodegradation and Environmental Fate Studies

Glycolic acid, the anionic component of calcium glycolate (B3277807), is a compound that is widespread in nature. wikipedia.org It is a natural product of photorespiration in plants, where it is subsequently recycled into other organic molecules. wikipedia.org This natural prevalence is a strong indicator of its inherent biodegradability.

When Glycolic Acid Calcium Salt is introduced into an aqueous environment, it is expected to dissociate into calcium ions (Ca²⁺) and glycolate ions (HOCH₂COO⁻). The environmental fate of the compound is therefore determined by the behavior of these individual ions. Calcium is an abundant element and essential mineral, readily incorporated into natural cycles. The glycolate ion's fate is of greater interest from a chemical breakdown perspective.

Studies on biodegradable polymers provide significant insight into the environmental fate of glycolic acid. Poly(lactic-co-glycolic acid) (PLGA), a widely used biocompatible polymer, undergoes hydrolysis to break down into its constituent monomers: lactic acid and glycolic acid. nih.govnih.gov Research has shown that these degradation products can be processed and removed through natural metabolic pathways. nih.gov This demonstrates that biological systems possess the mechanisms to metabolize glycolic acid, preventing its persistence in the environment.

Furthermore, glycolic acid is a known human metabolite of ethylene (B1197577) glycol, where it is either excreted unchanged in the urine or further metabolized into compounds like glyoxylic and oxalic acids. industrialchemicals.gov.au The ability of organisms to metabolize glycolate underscores its non-persistent nature.

Key Findings on Environmental Fate:

Natural Occurrence: Glycolic acid is a natural plant metabolite, indicating established pathways for its synthesis and degradation in the biosphere. wikipedia.org

Biodegradation Pathway: As a degradation product of polymers like PLGA, glycolic acid is known to be processed by natural metabolic pathways. nih.gov

Non-persistence: The metabolic processing of glycolic acid in various organisms suggests it does not persist in the environment. industrialchemicals.gov.au

Life Cycle Assessment of Calcium Glycolate Production and Utilization

A formal Life Cycle Assessment (LCA) specific to this compound is not extensively documented in public literature. However, a hypothetical LCA can be constructed by examining the typical production routes and comparing them to LCAs of similar chemical products, such as other organic salts and bio-based chemicals. onegeo.comcalcium-carbonate.org.uknih.gov An LCA evaluates the environmental impacts of a product "cradle-to-grave," encompassing raw material extraction, manufacturing, use, and final disposal.

Table 1: Stages of Life Cycle Assessment for this compound

| Life Cycle Stage | Key Activities & Potential Environmental Hotspots |

| Raw Material Acquisition (Cradle) | Glycolic Acid: Can be produced from petrochemical feedstocks (e.g., from formaldehyde) or from renewable resources like sugarcane, sugar beets, or unripe grapes. wikipedia.org The choice of feedstock is a major determinant of the carbon footprint and resource depletion impact. Calcium Source: Typically derived from mined limestone (calcium carbonate), which involves quarrying, crushing, and processing. Conversion to calcium hydroxide (B78521) requires energy-intensive heating (calcination). |

| Manufacturing (Gate) | Synthesis: The reaction of glycolic acid and a calcium source is a straightforward neutralization, often carried out in water. researchgate.net Energy consumption for heating, mixing, and subsequent drying of the product are the primary impacts. Water usage as a solvent is another consideration. Purification: Steps like filtration and recrystallization may be employed, consuming additional energy and potentially generating waste streams. |

| Product Utilization | Formulation & Use: The salt is incorporated into various products. Its use phase impact depends on the application. For example, in cosmetic or cleaning formulations, it enters wastewater streams after use, leading to considerations of water treatment and aquatic fate. |

| End-of-Life (Grave) | Biodegradation: As established in the previous section, the glycolate ion is readily biodegradable. wikipedia.orgnih.gov The calcium ion rejoins the natural calcium cycle. The primary end-of-life impact is related to the load on wastewater treatment facilities, though its high biodegradability mitigates this. |

The most significant variables in the life cycle impact of calcium glycolate are the manufacturing routes of the glycolic acid feedstock and the energy sources used in processing. A shift from fossil fuel-based glycolic acid to bio-based, enzymatically produced glycolic acid could dramatically reduce the environmental footprint. wikipedia.org

Adherence to Principles of Green Chemistry in Synthesis

The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry, which provide a framework for designing more sustainable chemical products and processes. acs.orgnih.gov The common synthesis via neutralization of glycolic acid with a calcium base aligns well with several of these principles.

Table 2: Evaluation of Calcium Glycolate Synthesis via Neutralization against Green Chemistry Principles

| Green Chemistry Principle | Adherence in Calcium Glycolate Synthesis |

| 1. Prevention | The neutralization reaction is typically high-yielding, minimizing the generation of waste from the outset. The primary byproduct is water. |

| 2. Atom Economy | The reaction exhibits excellent atom economy. For the reaction with calcium hydroxide (2 HOCH₂COOH + Ca(OH)₂ → (HOCH₂COO)₂Ca + 2 H₂O), nearly all atoms of the reactants are incorporated into the desired product and water. |

| 3. Less Hazardous Chemical Syntheses | The synthesis uses moderately hazardous reagents (glycolic acid and calcium hydroxide) but avoids highly toxic substances, solvents, or heavy metals often used in more complex organic syntheses. |

| 5. Safer Solvents and Auxiliaries | The reaction is typically conducted in water, which is the most environmentally benign solvent. |

| 6. Design for Energy Efficiency | Neutralization reactions are often exothermic and can be conducted at ambient or slightly elevated temperatures, minimizing energy requirements. google.com |

| 7. Use of Renewable Feedstocks | This principle is strongly adhered to when the glycolic acid feedstock is sourced from renewable biomass like sugarcane or sugar beets. wikipedia.org The calcium source, limestone, is abundant but not renewable. |

| 8. Reduce Derivatives | The synthesis is a direct, one-step process that avoids the use of protecting groups or temporary modifications, which generate additional waste. nih.gov |

| 10. Design for Degradation | The final product is designed for degradation. As a salt of a naturally occurring and readily metabolized acid, it breaks down into innocuous products (calcium ions and metabolized glycolate) and does not persist in the environment. wikipedia.orgnih.gov |

The synthesis of this compound, particularly when utilizing bio-based glycolic acid, serves as a strong example of the application of green chemistry principles. It is a process characterized by high efficiency, the use of safer materials, and the creation of a biodegradable product.

Emerging Research Frontiers and Unexplored Potentials of Glycolic Acid Calcium Salt

Novel Synthetic Methodologies Leveraging Advanced Technologies

Traditional synthesis of glycolic acid calcium salt often relies on precipitation reactions, such as neutralizing glycolic acid with a calcium source like calcium hydroxide (B78521) or calcium carbonate. google.com While effective, emerging research is exploring more advanced methodologies to control particle size, morphology, and purity.

A novel synthetic technology involves the intramolecular disproportionation reaction of glyoxal (B1671930) using calcium hydroxide as a catalyst. researchgate.net This method allows for the synthesis of calcium glycolate (B3277807) under mild conditions, followed by acidification to produce glycolic acid with a high yield of over 95%. researchgate.net The process is noted for its good selectivity and operational simplicity. researchgate.net

Another area of innovation lies in solvothermal and ionothermal synthesis methods, which have been shown to produce phosphates of complex compositions in nonaqueous media. uq.edu.au For instance, a related compound, calcium ethylene (B1197577) glycolate, has been synthesized by reacting metallic calcium with anhydrous ethylene glycol. researchgate.net This solution then serves as a precursor for producing nanocrystalline powders for advanced applications. uq.edu.auresearchgate.net Such nonaqueous routes offer potential pathways for producing highly pure and nanostructured this compound.

Advanced purification and separation techniques are also a key aspect of modern synthetic processes. Patents describe processes where glycolic acid is produced from the reaction of carbon monoxide and formaldehyde, which can then be separated from the product mixture by precipitation with a calcium salt, allowing the insoluble calcium glycolate to be easily removed by filtration or centrifugation. google.com

Table 1: Comparison of Synthetic Methodologies for Calcium Glycolate

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Precipitation | Neutralization of glycolic acid with calcium carbonate or hydroxide. google.com | Simple, established method. | google.com |

| Intramolecular Disproportionation | Uses glyoxal with Ca(OH)₂ catalyst at 10-30°C. researchgate.net | High yield (>95%), good selectivity, mild conditions. researchgate.net | researchgate.net |

| Solvothermal/Nonaqueous Synthesis | Reaction in nonaqueous solvents like ethylene glycol. researchgate.net | Control over particle size and morphology; potential for nanocrystalline products. uq.edu.au | uq.edu.auresearchgate.net |

| Advanced Separation | Precipitation of calcium glycolate to separate glycolic acid from a complex reaction mixture. google.com | Effective for purification and isolation. google.com | google.com |

In Situ Spectroscopic and Diffraction Techniques for Real-Time Monitoring

Understanding the kinetics of formation, polymorphism, and phase transformations is critical for controlling the final properties of this compound. The development of in situ analytical techniques allows researchers to monitor these processes in real time, providing insights that are unattainable through conventional endpoint analysis.

While studies focusing specifically on this compound are nascent, research on analogous systems demonstrates the power of these techniques. For example, in situ Raman spectroscopy and synchrotron X-ray powder diffraction (XRPD) have been successfully used to provide a quantitative, real-time investigation of the mechanochemical synthesis of calcium urea (B33335) phosphate (B84403). rsc.org This approach revealed that water, produced as a byproduct, acts as a catalyst, accelerating the reaction. rsc.org A similar methodology could be applied to monitor the solid-state or slurry reactions that form calcium glycolate, identifying intermediates and determining reaction kinetics.

Furthermore, in situ Raman spectroscopy has been employed to study the solution-mediated phase transformation (SMPT) of calcium D-gluconate, a related calcium hydroxycarboxylate. rsc.org This allowed for the determination of induction and transformation times, revealing that the nucleation and growth of the stable form was the rate-limiting step. rsc.org Such a technique would be invaluable for studying the hydration states and potential polymorphic transformations of this compound in solution. Other relevant techniques include simultaneous thermogravimetry–differential scanning calorimetry coupled to FTIR (TG-DSC–FTIR), which has been used to study the thermal decomposition of other metal glycolates by identifying the gaseous products evolved in real time. unesp.br

Table 2: Potential In Situ Monitoring Techniques for this compound

| Technique | Information Provided | Demonstrated Application (Analogous Systems) | Reference |

|---|---|---|---|

| In Situ Raman Spectroscopy | Real-time chemical and structural changes, reaction kinetics, phase transformations. | Monitoring mechanosynthesis of calcium urea phosphate rsc.org and phase transformation of calcium D-gluconate. rsc.org | rsc.orgrsc.org |

| In Situ Synchrotron XRPD | Real-time changes in crystalline structure and phase composition. | Investigating autocatalysis in the mechanosynthesis of a fertilizer cocrystal. rsc.org | rsc.org |

| Rheology & Small-Angle X-ray Scattering (SAXS) | Monitoring of gelation kinetics and morphological rearrangements during particle formation. | Studying the cross-linking of alginate with calcium ions mdpi.com and nanoparticle formation in solution. researchgate.net | mdpi.comresearchgate.net |

| TG-DSC–FTIR | Thermal stability, decomposition pathways, and identification of evolved gases. | Characterizing the thermal behavior of transition metal glycolates. unesp.br | unesp.br |

Integration with Advanced Manufacturing Processes (e.g., 3D Printing)

Advanced manufacturing, particularly additive manufacturing or 3D printing, offers unprecedented opportunities to create complex, customized structures for a variety of applications, including biomedical implants and scaffolds. While the direct 3D printing of this compound has not been extensively documented, its chemical relatives and derivatives are playing crucial roles in this field, highlighting its unexplored potential.

A significant development is the use of a related compound, calcium ethylene glycolate, in the synthesis of materials for stereolithography. uq.edu.auresearchgate.net A solution of calcium ethylene glycolate in ethylene glycol is used as a precursor to produce nanocrystalline β-tricalcium phosphate (β-TCP) powder, which is highly suitable for creating macroporous ceramics via 3D printing methods. uq.edu.au This suggests a potential role for this compound as a soluble, organic calcium precursor for the in situ formation of printable calcium phosphate cements or other bioceramics.

Furthermore, polymers derived from glycolic acid, namely poly(lactic-co-glycolic acid) (PLGA), are widely used in 3D printing for bone tissue engineering. researchgate.netnih.gov These scaffolds often incorporate a calcium salt, such as calcium sulfate (B86663) (CaSO4) or calcium phosphates, to enhance mechanical properties and promote osteogenesis. researchgate.net The integration of this compound directly into a PLGA-based or other polymer ink could be a promising strategy. It could serve multiple functions: as a filler to modify mechanical properties, as a pH buffer to neutralize acidic degradation products of PLGA, and as a source of calcium ions to enhance the bioactivity of the printed scaffold. rsc.org

Table 3: Unexplored Potentials of this compound in 3D Printing

| Potential Role | Mechanism/Function | Supporting Research (Related Materials) | Reference |

|---|---|---|---|

| Precursor for Bioceramics | Used in solution to form printable calcium phosphate powders or self-setting cements in situ. | Calcium ethylene glycolate is used to synthesize β-TCP for stereolithography. uq.edu.au 3D printing inks can contain up to 75% calcium phosphate cement (CPC) powders. ada.org | uq.edu.auada.org |

| Bioactive Additive in Polymer Inks | Incorporated into polymers like PLGA to release calcium ions, potentially enhancing cell migration and osteogenic differentiation. | PLGA scaffolds are 3D printed with calcium sulfate to improve biological properties for bone engineering. researchgate.net | researchgate.net |

| pH-Buffering Filler | Neutralizes acidic degradation byproducts from polymers like PLGA, improving biocompatibility. | Calcium carbonate is used in PLGA microspheres to neutralize acidic products. rsc.org | rsc.org |

| Mechanical Property Modifier | Acts as a particulate filler to alter the compressive modulus and other mechanical characteristics of the printed construct. | Incorporation of calcium phosphate minerals into PLGA scaffolds alters the compressive modulus. wiley.com | wiley.com |

Multiscale Modeling and Experimental Validation for Complex Systems

To unlock the full potential of this compound in complex environments such as biomaterials or cementitious mixtures, a predictive understanding of its behavior across multiple scales is essential. Multiscale modeling, which connects atomic-level interactions to macroscopic properties, is a powerful frontier for achieving this.